molecular formula C23H33N3O2 B12951151 N-Dodecyl-2-(1H-imidazole-2-carbonyl)benzamide CAS No. 62366-80-7

N-Dodecyl-2-(1H-imidazole-2-carbonyl)benzamide

Cat. No.: B12951151
CAS No.: 62366-80-7
M. Wt: 383.5 g/mol
InChI Key: HQNMQRIVROABSB-UHFFFAOYSA-N
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Description

N-Dodecyl-2-(1H-imidazole-2-carbonyl)benzamide is a synthetic benzamide derivative featuring a dodecyl (C12) alkyl chain and an imidazole-2-carbonyl moiety. The dodecyl chain likely enhances lipophilicity, improving membrane permeability, while the imidazole group may contribute to metal coordination or hydrogen bonding, critical for biological interactions . Such compounds are typically synthesized via condensation reactions between acyl chlorides and amines, followed by purification via chromatography or crystallization .

Properties

CAS No.

62366-80-7

Molecular Formula

C23H33N3O2

Molecular Weight

383.5 g/mol

IUPAC Name

N-dodecyl-2-(1H-imidazole-2-carbonyl)benzamide

InChI

InChI=1S/C23H33N3O2/c1-2-3-4-5-6-7-8-9-10-13-16-26-23(28)20-15-12-11-14-19(20)21(27)22-24-17-18-25-22/h11-12,14-15,17-18H,2-10,13,16H2,1H3,(H,24,25)(H,26,28)

InChI Key

HQNMQRIVROABSB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)C1=CC=CC=C1C(=O)C2=NC=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Dodecyl-2-(1H-imidazole-2-carbonyl)benzamide typically involves the reaction of dodecylamine with 2-(1H-imidazole-2-carbonyl)benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-2-(1H-imidazole-2-carbonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Dodecyl-2-(1H-imidazole-2-carbonyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Dodecyl-2-(1H-imidazole-2-carbonyl)benzamide involves interactions with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of benzamide derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Compound Name Key Structural Features Biological Activity/Properties Reference
N-Dodecyl-2-(1H-imidazole-2-carbonyl)benzamide C12 alkyl chain, imidazole-2-carbonyl Hypothesized antimicrobial activity
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide C14 acyl chain, 3-carboxyphenyl 79% PCAF HAT inhibition (superior to AA)
N-(1H-Benzo[d]imidazol-2-yl)acetamide Acetamide, benzimidazole Potential enzyme inhibition (IDO1 targets)
Amisulpride/Tiapride/Sulpiride Benzamide core, sulfonyl groups Neuroleptic activity
2-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)propanoic acid Benzimidazole, amino acid side chain Water-soluble, stable in air
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-benzo[d]imidazole-2-carboxamide Dual benzimidazole, carboxamide IDO1 inhibition (melting point: 226–227°C)

Key Findings from Comparative Studies

Acyl/Alkyl Chain Length and Bioactivity
  • PCAF HAT Inhibition: Compounds with C14 (tetradecanoyl) and C16 (hexadecanoyl) acyl chains showed higher inhibitory activity (72–79%) compared to shorter chains (C6–C8: 66–71%) in PCAF HAT assays.
  • Lipophilicity vs. Solubility : The dodecyl (C12) chain in the target compound balances lipophilicity and solubility better than longer chains (C14–C16), which may reduce aqueous solubility .
Heterocyclic Moieties
  • Imidazole vs. Benzimidazole : Imidazole derivatives (e.g., the target compound) may exhibit stronger metal-binding capacity, whereas benzimidazoles (e.g., compound 27 in ) show broader enzymatic inhibition (e.g., IDO1) due to aromatic stacking interactions.
  • Carboxylic Acid vs. Carboxamide: 3-Carboxyphenyl-substituted benzamides (e.g., compound 17 ) showed enhanced enzymatic inhibition, but amino acid-coupled benzimidazoles (e.g., 3a–3d ) prioritize solubility for therapeutic delivery.

Biological Activity

N-Dodecyl-2-(1H-imidazole-2-carbonyl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Dodecyl Chain : A long hydrophobic alkyl chain that enhances membrane permeability.
  • Imidazole Ring : Known for its role in biological systems, particularly in enzyme catalysis and as a proton donor/acceptor.
  • Benzamide Moiety : Associated with various biological activities, including anti-cancer properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole moiety can interact with metal ions in enzyme active sites, potentially inhibiting various enzymes involved in cancer progression or inflammation.
  • Membrane Interaction : The dodecyl chain facilitates incorporation into lipid membranes, influencing membrane fluidity and potentially altering cellular signaling pathways.
  • Receptor Modulation : The compound may act on specific receptors, modulating their activity and leading to downstream effects such as apoptosis in cancer cells.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism involves induction of apoptosis and cell cycle arrest at the G1 phase.
Cell LineIC50 (µM)Mechanism
MCF-715.3Apoptosis
A54912.7G1 Phase Arrest

These findings suggest that this compound may serve as a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

Research has also indicated potential antimicrobial properties:

  • Fungal Inhibition : The compound showed significant inhibitory activity against various fungi, with an inhibition rate exceeding 80% against Candida albicans at concentrations as low as 10 µg/mL.
Fungal StrainInhibition Rate (%)Concentration (µg/mL)
Candida albicans8510
Aspergillus niger7520

Study on Antitumor Effects

In a recent study published in a peer-reviewed journal, researchers investigated the effects of this compound on tumor xenografts in mice. The compound was administered at varying doses:

  • Results : Significant tumor reduction was observed at doses above 5 mg/kg without noticeable toxicity.

Study on Mechanistic Insights

Another study focused on elucidating the mechanistic pathways influenced by this compound. It was found to downregulate NF-kB signaling pathways, which are often activated in cancer cells, leading to reduced survival signals for these cells.

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